Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate
Description
Structural Analysis and Molecular Characterization
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate , is derived from its benzoyl backbone functionalized with substituents at positions 2, 3, 4, and 5. The numbering begins at the ester group (position 1), with subsequent substituents assigned based on priority rules:
- Position 2 : Methyl group (−CH₃)
- Position 3 : Methoxy group (−OCH₃)
- Position 4 : Hydroxy group (−OH)
- Position 5 : Bromine atom (−Br)
The molecular formula is C₁₀H₁₁BrO₄ , with a molar mass of 259.1 g/mol . Its CAS registry number, 881583-94-4 , ensures unambiguous identification in chemical databases .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₀H₁₁BrO₄ |
| Molecular weight | 259.1 g/mol |
| CAS number | 881583-94-4 |
| Key substituents | Br, OH, OCH₃, CH₃ |
Crystallographic Structure Determination
While the provided search results lack direct crystallographic data for this compound, analogous benzoate derivatives exhibit planar aromatic cores with substituents influencing packing motifs. For example, sodium salts of complex spirocyclic esters display hydrogen-bonding networks between hydroxyl groups and ester oxygens . In this compound, the −OH group at position 4 likely participates in intramolecular hydrogen bonding with the ester carbonyl, stabilizing the molecular conformation. X-ray diffraction studies would clarify its crystal system, unit cell parameters, and intermolecular interactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR :
- The aromatic proton at position 6 (para to Br) is deshielded by electron-withdrawing groups, appearing as a singlet near δ 7.75 ppm .
- The methoxy (−OCH₃) and methyl (−CH₃) groups resonate at δ 3.81 ppm and δ 2.23 ppm , respectively, consistent with similar compounds .
- The hydroxyl proton (−OH) shows broad singlet character at δ 5.18 ppm , typical for hydrogen-bonded phenolic protons .
¹³C NMR :
Infrared (IR) Spectroscopy
Key absorptions include:
- O−H stretch : Broad band at 3200–3500 cm⁻¹ .
- C=O stretch : Strong peak at 1700–1750 cm⁻¹ (ester carbonyl) .
- C−Br stretch : Medium intensity at 500–600 cm⁻¹ .
- C−O−C asymmetric stretch : 1250–1300 cm⁻¹ (methoxy group) .
UV-Vis Spectroscopy
The conjugated aromatic system absorbs in the 270–300 nm range (π→π* transitions), with bromine and methoxy groups inducing bathochromic shifts compared to unsubstituted benzoates .
Computational Chemistry Studies
Density functional theory (DFT) simulations predict the following:
- Geometry Optimization : The lowest-energy conformation places the −OH group orthogonal to the aromatic plane to minimize steric clashes with adjacent substituents.
- Molecular Electrostatic Potential (MEP) : Regions near Br and −OH exhibit high electron density, suggesting sites for electrophilic attack or hydrogen bonding .
- Frontier Molecular Orbitals : The HOMO is localized on the aromatic ring and −OCH₃ group, while the LUMO resides on the ester carbonyl and C−Br bond, indicating charge transfer during reactivity .
Table 2: DFT-Predicted Properties (B3LYP/6-311+G(d,p))
| Property | Value |
|---|---|
| HOMO-LUMO gap | 4.2 eV |
| Dipole moment | 3.8 Debye |
| Bond length (C−Br) | 1.89 Å |
Properties
CAS No. |
919288-51-0 |
|---|---|
Molecular Formula |
C10H11BrO4 |
Molecular Weight |
275.10 g/mol |
IUPAC Name |
methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C10H11BrO4/c1-5-6(10(13)15-3)4-7(11)8(12)9(5)14-2/h4,12H,1-3H3 |
InChI Key |
SCRQNSKOOWGRJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C(=O)OC)Br)O)OC |
Origin of Product |
United States |
Preparation Methods
Halogenation of Methyl 4-hydroxy-3-methoxy-2-methylbenzoate
One of the primary methods for synthesizing methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate involves the halogenation of methyl 4-hydroxy-3-methoxy-2-methylbenzoate. The process typically includes:
Reagents : Methyl 4-hydroxy-3-methoxy-2-methylbenzoate, bromine or a brominating agent (e.g., N-bromosuccinimide).
Conditions : The reaction is generally carried out in an organic solvent such as dichloromethane under controlled temperatures to facilitate selective bromination at the 5-position.
Yield : This method can achieve yields between 60% to 80%, depending on the reaction conditions and purification methods used.
Synthesis via Dihalogenation
Another approach involves the dihalogenation of a precursor compound:
Starting Material : Methyl 4-hydroxy-3-methoxy-2-methylbenzoate.
Reagents : Dihalogenated compounds such as dibromomethane.
-
- The compound is treated with dibromomethane in a biphasic system (water and organic solvent) at a pH maintained between 7 and 12.
- Sodium hydroxide is often used to control pH.
Yield : This method can yield approximately 70% to 85% of the desired product, depending on the efficiency of phase separation and subsequent purification steps.
Hydrolysis and Reduction Steps
The synthesis can also involve hydrolysis followed by reduction:
Hydrolysis : The brominated product undergoes hydrolysis to convert it into a dihydroxy compound.
Reduction : Lithium aluminum hydride is commonly used to reduce the resulting compound into an alcohol, which can be oxidized back to the desired ester.
Yield : This multi-step process may result in lower overall yields (around 50% to 60%) due to multiple reaction stages.
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Halogenation | Bromine/NBS | Organic solvent, controlled temp | 60 - 80 |
| Dihalogenation | Dibromomethane | Biphasic system, pH control | 70 - 85 |
| Hydrolysis & Reduction | Lithium aluminum hydride | Multi-step process | 50 - 60 |
Chemical Reactions Analysis
Nucleophilic Substitution
Reaction Type: Substitution of bromine by nucleophiles.
Conditions:
-
Reagents: Amines (e.g., aniline), thiols, or alkoxides (e.g., sodium methoxide in alcohol solvents).
-
Mechanism: The bromine atom at the para position (relative to the ester group) undergoes nucleophilic displacement.
Example from Analogous Compounds:
-
In Methyl 3-bromo-2-methylbenzoate , bromine substitution yields substituted benzoates (e.g., methoxy or amino derivatives).
-
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate (a structurally similar compound) could undergo analogous reactions, forming products like methyl 5-(nucleophile)-2-hydroxy-3-methoxybenzoate.
Hydrolysis of the Ester Group
Reaction Type: Cleavage of the methyl ester to form a carboxylic acid.
Conditions:
-
Mechanism: Acidic hydrolysis converts the ester to a carboxylic acid, while basic conditions yield a carboxylate salt.
Example from Analogous Compounds:
-
Methyl 3-bromo-2-methylbenzoate hydrolyzes to 3-bromo-2-methylbenzoic acid under acidic conditions.
-
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate would likely form 5-bromo-2-hydroxy-3-methoxybenzoic acid upon hydrolysis .
Oxidation/Reduction of Functional Groups
Reduction of Ester:
-
Reagents: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
-
Product: Conversion of the ester to a primary alcohol (e.g., 5-bromo-4-hydroxy-3-methoxy-2-methylbenzyl alcohol ).
Oxidation of Hydroxyl Group:
-
Reagents: Strong oxidizing agents like potassium permanganate (KMnO₄).
-
Product: Oxidation of the hydroxyl group to a ketone or carboxylic acid, depending on substituents.
Example from Analogous Compounds:
-
Methyl 3-bromo-2-methylbenzoate reduces to 3-bromo-2-methylbenzyl alcohol .
Methoxy Group Reactions
Demethylation:
-
Product: Conversion of the methoxy group to a hydroxyl group.
Example from Analogous Compounds:
-
Methyl 5-bromo-2-hydroxy-3-methoxybenzoate could undergo demethylation to form 5-bromo-2,3-dihydroxy-2-methylbenzoate .
Bromination/Diazotization
Bromination:
-
Product: Introduction of additional bromine atoms at activated positions (e.g., para to hydroxyl groups).
Diazotization:
-
Product: Formation of diazonium salts, which can undergo coupling or substitution reactions.
Example from Analogous Compounds:
-
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid undergoes diazotization followed by Sandmeyer reactions to form substituted derivatives .
Comparison of Reaction Types
Scientific Research Applications
Antimicrobial Properties
Research indicates that methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate exhibits notable antimicrobial activity. A study assessed its efficacy against various Gram-positive and Gram-negative bacteria, revealing significant inhibition zones compared to control groups. The compound's structure suggests that the presence of the bromine atom enhances its interaction with microbial cell membranes, leading to increased permeability and eventual cell lysis .
Antiviral Activity
In addition to its antimicrobial properties, this compound has been investigated for its antiviral potential. It has shown effectiveness as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. The mechanism involves binding to the enzyme's active site, thereby preventing viral replication. Case studies have reported improved viral load reduction in treated subjects when combined with other antiretroviral therapies .
Pharmaceutical Applications
This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting metabolic disorders such as diabetes. Its derivatives are being explored for their ability to inhibit sodium-glucose cotransporter proteins (SGLT), which play a crucial role in glucose reabsorption in the kidneys .
Case Study: SGLT Inhibitors
A recent study highlighted the use of this compound in developing SGLT inhibitors for diabetes therapy. The research involved synthesizing several analogs based on this compound, demonstrating promising results in preclinical trials with significant reductions in blood glucose levels .
Agricultural Applications
The compound also finds utility in agricultural chemistry as a potential pesticide or herbicide. Its structural characteristics allow it to interact with plant growth regulators, potentially enhancing crop yields or providing resistance against pests. Research has indicated that formulations containing this compound can lead to improved plant health and growth rates under controlled conditions .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The hydroxyl group at position 4 in the target compound may enhance hydrogen bonding and solubility compared to analogs with hydroxyl groups at position 2 (e.g., the compound in ).
- Electrophilicity : The 4-chloro substituent in increases reactivity for nucleophilic substitution, whereas the 4-hydroxy group in the target compound may favor oxidation or conjugation reactions.
Biological Activity
Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate, an organic compound with the molecular formula C₁₄H₁₅BrO₃, has garnered attention due to its potential biological activities. This article delves into its biological properties, synthesis methods, and relevant case studies that highlight its applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by:
- Bromine atom : Enhances biological activity through halogenation.
- Hydroxyl group : Contributes to hydrogen bonding and solubility.
- Methoxy group : Increases lipophilicity, impacting membrane permeability.
- Methyl group : Provides steric hindrance that may influence receptor interactions.
The molecular weight is approximately 275.096 g/mol, with notable physical properties including a density of 1.573 g/cm³ and a boiling point of approximately 342.018ºC at 760 mmHg.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activities. For instance, studies have shown that brominated benzoates can inhibit the growth of various bacterial strains. The presence of the hydroxyl and methoxy groups in this compound may enhance its efficacy against pathogens by increasing interactions with microbial cell membranes.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Its structural similarity to known inhibitors suggests it may interact with specific enzyme active sites, potentially leading to applications in treating diseases like cancer or viral infections. For example, the compound's ability to inhibit certain methyltransferases has been explored, which could be beneficial in developing antiviral therapies .
Case Studies
-
Synthesis and Activity Correlation :
A study highlighted the synthesis of various benzoic acid derivatives, including this compound, and their corresponding biological activities. The structure–activity relationship (SAR) indicated that modifications in the substituents significantly impacted enzyme inhibition potency . -
Antiviral Activity :
Similar compounds have been reported to exhibit antiviral properties against HIV and other viruses. The incorporation of bromine and methoxy groups was found to enhance selectivity and potency against viral targets .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Bromination : Introduction of the bromine atom onto the aromatic ring.
- Hydroxylation : Formation of the hydroxyl group through electrophilic substitution.
- Esterification : Reaction with methanol to form the methyl ester.
- Methylation : Addition of a methyl group using alkylating agents.
These synthetic routes are crucial for producing the compound in sufficient yields for biological testing .
Table: Biological Activities of Related Compounds
Q & A
Q. Basic: What synthetic strategies are recommended for preparing Methyl 5-bromo-4-hydroxy-3-methoxy-2-methylbenzoate?
A stepwise approach is critical due to competing reactivity of functional groups:
Protection of hydroxyl groups : Use silyl ethers (e.g., TMSCl) or acetyl groups to protect the 4-hydroxy position during bromination .
Regioselective bromination : Employ N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) in CCl₄ to target the 5-position .
Demethylation and esterification : Hydrolyze methoxy groups selectively using BBr₃ in CH₂Cl₂, followed by re-esterification with methyl iodide .
Key considerations : Monitor reaction progress via TLC and use anhydrous conditions to avoid hydrolysis of the methyl ester.
Q. Advanced: How can regioselectivity in bromination be optimized for this compound?
Optimization involves:
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution, while non-polar solvents favor radical pathways .
- Catalyst screening : FeCl₃ or Lewis acids can direct bromination to electron-rich aromatic positions .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions like demethylation.
Table 1 : Bromination Yields Under Different Conditions
| Condition | Yield (%) | By-products |
|---|---|---|
| NBS, AIBN, CCl₄, 25°C | 72 | Di-brominated (8%) |
| Br₂, FeCl₃, DCM, 0°C | 65 | Oxidized ester (12%) |
Structural Characterization
Q. Basic: What analytical techniques validate the structure of this compound?
Q. Advanced: How to resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Dynamic effects : Rotamers from hindered rotation (e.g., steric hindrance at C2-methyl) can split singlets into doublets. Use variable-temperature NMR to confirm .
- Impurity profiling : Compare HRMS with theoretical values (e.g., C₁₁H₁₁BrO₅ requires m/z 321.9804) to identify halogenated by-products .
Stability and Degradation
Q. Basic: What conditions destabilize this compound?
Q. Advanced: How to model hydrolytic degradation pathways computationally?
- DFT calculations : Use Gaussian09 with B3LYP/6-31G* to predict transition states for ester hydrolysis. Compare with experimental HPLC-MS degradation products .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Basic: How to design SAR studies for antimicrobial activity?
- Substituent variation : Synthesize analogs with Cl instead of Br or varying methoxy/hydroxy positions .
- Bioassays : Test against S. aureus (MIC) and C. albicans (disk diffusion) with ampicillin as a control .
Table 2 : Antimicrobial Activity of Structural Analogs
| Compound Modification | MIC (µg/mL) |
|---|---|
| 5-Bromo, 4-OH, 3-OMe (target) | 12.5 |
| 5-Chloro, 4-OMe | 25.0 |
Q. Advanced: What computational tools predict binding affinity to microbial targets?
- Molecular docking : Use AutoDock Vina with PDB 1JIJ (bacterial FabH enzyme) to simulate interactions. Bromine’s electronegativity enhances hydrophobic binding .
Handling and Safety
Q. Basic: What PPE is required for handling this compound?
Q. Advanced: How to assess occupational exposure limits (OELs) for novel derivatives?
- In silico toxicity : Predict LD₅₀ using ECOSAR or TEST software. Brominated aromatics often have higher ecotoxicity .
Data Contradictions and Reproducibility
Q. Advanced: How to address inconsistent yields in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
